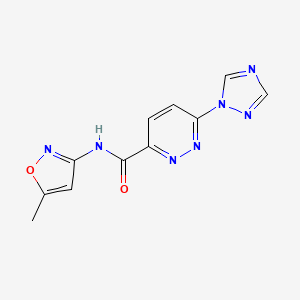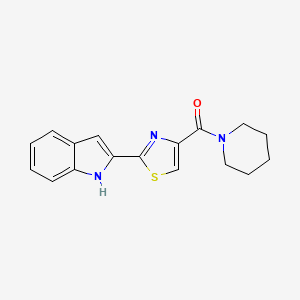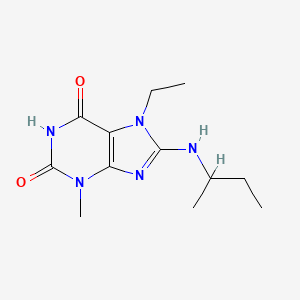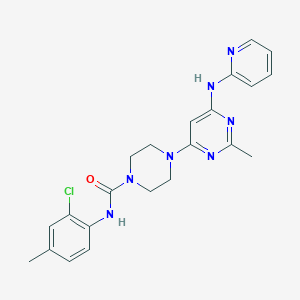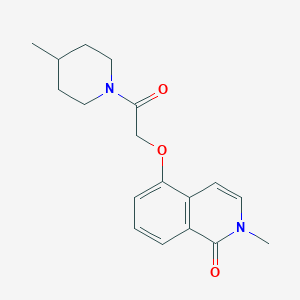
2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one, also known as JNJ-38431055, is a potent and selective inhibitor of the phosphodiesterase 10A enzyme (PDE10A). This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Wirkmechanismus
2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is highly expressed in the striatum of the brain. This enzyme plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various signaling pathways in the brain.
Biochemical and Physiological Effects:
The inhibition of PDE10A by 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one leads to an increase in the levels of cAMP and cGMP in the striatum, which in turn modulates the activity of various neurotransmitter systems, including dopamine, glutamate, and acetylcholine. This modulation of neurotransmitter systems is thought to underlie the therapeutic effects of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one for lab experiments is its high selectivity and potency for the PDE10A enzyme, which allows for precise modulation of the cAMP and cGMP signaling pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one. One area of focus could be the development of more potent and selective PDE10A inhibitors that can be used in clinical settings to treat neurological and psychiatric disorders. Another potential direction could be the investigation of the long-term effects of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one on neurotransmitter systems in the brain, as well as its potential for neuroprotection in various neurodegenerative diseases. Finally, further research could be conducted to better understand the role of PDE10A in various signaling pathways in the brain, which could lead to the development of novel therapeutic targets for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-bromo-5-methylisophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methylpiperidin-1-yl)-2-oxoethylamine to form the amide intermediate, which is subsequently cyclized using trifluoroacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease, as well as reduce motor deficits in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-6-10-20(11-7-13)17(21)12-23-16-5-3-4-15-14(16)8-9-19(2)18(15)22/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRVYBTZADXAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC3=C2C=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
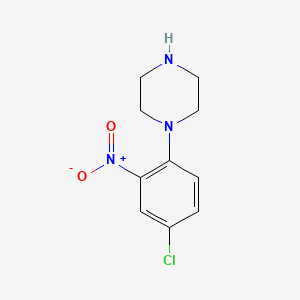
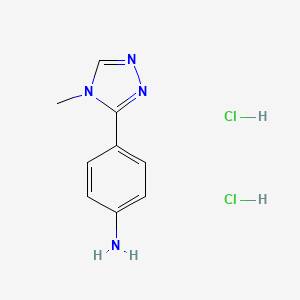
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

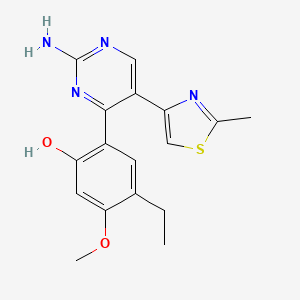
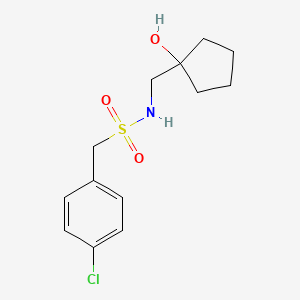
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)

